Uridine,5-fluoro-2'-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI)
Overview
Description
Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) is a synthetic nucleoside analog.
Preparation Methods
The synthesis of Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) involves multiple steps, including the introduction of fluorine and methyl groups to the uridine molecule. The reaction conditions typically require specific catalysts and solvents to ensure the desired modifications are achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The fluorine and methyl groups play crucial roles in enhancing its biological activity by affecting molecular interactions and stability .
Comparison with Similar Compounds
Similar compounds to Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) include other nucleoside analogs such as:
5-Fluorouracil: Known for its use in cancer treatment.
2’-O-Methyluridine: Used in RNA research and therapeutics.
4-O-(2,4,6-Trimethylphenyl)uridine: Studied for its biological activity.
Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) is unique due to its specific combination of fluorine, methyl, and trimethylphenyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O6/c1-9-5-10(2)15(11(3)6-9)28-17-12(20)7-22(19(25)21-17)18-16(26-4)14(24)13(8-23)27-18/h5-7,13-14,16,18,23-24H,8H2,1-4H3/t13-,14-,16-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTDCUUBJWMKQA-GZOSKZMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3C(C(C(O3)CO)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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